Estradiol valeate
Overview
Description
Estradiol valerate: is a synthetic estrogen medication used primarily in hormone therapy for menopausal symptoms, low estrogen levels, and in hormonal birth control. It is also utilized in hormone therapy for transgender individuals and in the treatment of prostate cancer . Estradiol valerate is a prodrug of estradiol, meaning it is converted into estradiol in the body, which is the most potent form of estrogen in mammals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Estradiol valerate is synthesized by esterifying estradiol with valeric acid. The reaction typically involves the use of an acid catalyst to facilitate the esterification process. The reaction conditions include heating estradiol and valeric acid in the presence of an acid catalyst, such as sulfuric acid, to produce estradiol valerate .
Industrial Production Methods: In industrial settings, estradiol valerate is produced through a similar esterification process but on a larger scale. The process involves the use of large reactors where estradiol and valeric acid are combined with an acid catalyst under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Estradiol valerate undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: Estradiol valerate can be hydrolyzed in the presence of water and an acid or base catalyst to yield estradiol and valeric acid.
Oxidation: Estradiol valerate can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives of estradiol.
Major Products Formed: The major products formed from these reactions include estradiol, valeric acid, and various oxidized or reduced derivatives of estradiol .
Scientific Research Applications
Chemistry: In chemistry, estradiol valerate is used as a reference compound in analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry for the detection and quantification of estrogens in various samples .
Biology: In biological research, estradiol valerate is used to study the effects of estrogen on various physiological processes, including reproductive health, bone density, and cardiovascular function .
Medicine: In medicine, estradiol valerate is widely used in hormone replacement therapy (HRT) for menopausal women, in hormone therapy for transgender individuals, and in the treatment of prostate cancer. It is also used in combination with other hormones for contraception and the treatment of heavy menstrual bleeding .
Industry: In the pharmaceutical industry, estradiol valerate is used in the formulation of various hormone therapy products, including oral tablets and injectable solutions .
Mechanism of Action
Estradiol valerate acts as a prodrug of estradiol. Once administered, it is hydrolyzed in the body to release estradiol, which then binds to estrogen receptors (ERα and ERβ) located in various tissues, including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain . The binding of estradiol to these receptors activates the transcription of estrogen-responsive genes, leading to the modulation of various physiological processes such as reproductive health, bone density, and cardiovascular function .
Comparison with Similar Compounds
Estradiol cypionate: Another ester of estradiol used in hormone therapy, known for its longer duration of action compared to estradiol valerate.
Estradiol benzoate: An ester of estradiol with a shorter duration of action, used in hormone therapy and veterinary medicine.
Ethinylestradiol: A synthetic derivative of estradiol used in combination oral contraceptives, known for its high oral bioavailability.
Uniqueness of Estradiol Valerate: Estradiol valerate is unique due to its balanced pharmacokinetic profile, offering a moderate duration of action that makes it suitable for both oral and injectable hormone therapy formulations. Its ability to be hydrolyzed into estradiol in the body ensures that it provides the physiological effects of natural estrogen .
Properties
IUPAC Name |
[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] (2S)-2-amino-3-methylbutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO3/c1-13(2)21(24)22(26)27-15-5-7-16-14(12-15)4-6-18-17(16)10-11-23(3)19(18)8-9-20(23)25/h5,7,12-13,17-21,25H,4,6,8-11,24H2,1-3H3/t17-,18-,19+,20+,21+,23+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAOHQJXDZNUKT-ICAREGITSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4O)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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